Cas no 1006471-12-0 (3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde)

3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Methyl-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carbaldehyde
- 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
- STK349080
- CS-0234710
- Z1198181414
- 3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde
- BBL039663
- GQB47112
- AKOS000308155
- 1006471-12-0
- EN300-1461180
- MFCD08696334
-
- MDL: MFCD08696334
- Inchi: InChI=1S/C7H7F3N2O/c1-5-6(3-13)2-12(11-5)4-7(8,9)10/h2-3H,4H2,1H3
- InChI Key: XSNKZBNXUKQTEN-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 192.051047g/mol
- Monoisotopic Mass: 192.051047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 192.14g/mol
- Topological Polar Surface Area: 34.9Ų
- XLogP3: 1.1
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2004-100MG |
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde |
1006471-12-0 | 95% | 100MG |
¥ 1,438.00 | 2023-04-05 | |
abcr | AB498459-1 g |
3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde |
1006471-12-0 | 1g |
€841.90 | 2022-03-24 | ||
abcr | AB498459-2 g |
3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde |
1006471-12-0 | 2g |
€1,108.00 | 2022-03-24 | ||
Enamine | EN300-1461180-100mg |
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde |
1006471-12-0 | 95.0% | 100mg |
$437.0 | 2023-09-29 | |
Enamine | EN300-1461180-1.0g |
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde |
1006471-12-0 | 95% | 1g |
$0.0 | 2023-06-06 | |
Enamine | EN300-1461180-5000mg |
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde |
1006471-12-0 | 95.0% | 5000mg |
$3645.0 | 2023-09-29 | |
A2B Chem LLC | BA28865-100mg |
3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde |
1006471-12-0 | 95% | 100mg |
$495.00 | 2024-04-20 | |
Aaron | AR01KDAL-500mg |
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde |
1006471-12-0 | 95% | 500mg |
$1373.00 | 2025-02-14 | |
Aaron | AR01KDAL-1g |
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde |
1006471-12-0 | 95% | 1g |
$1752.00 | 2025-02-14 | |
Aaron | AR01KDAL-2.5g |
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde |
1006471-12-0 | 95% | 2.5g |
$3413.00 | 2025-02-14 |
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde Related Literature
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
Additional information on 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
3-Methyl-1-(2,2,2-Trifluoroethyl)-1H-Pyrazole-4-Carbaldehyde: A Comprehensive Overview
The compound with CAS No. 1006471-12-0, commonly referred to as 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their versatile applications in drug discovery and materials science. The pyrazole ring at the core of this molecule contributes to its unique electronic properties, making it a valuable substrate for further functionalization and exploration.
Recent studies have highlighted the potential of 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde as a lead compound in the development of novel therapeutic agents. Researchers have focused on its ability to modulate key biological targets, such as kinases and G-protein coupled receptors (GPCRs), which are central to various disease pathways. The trifluoroethyl group attached to the pyrazole ring introduces a significant degree of electron-withdrawing character, enhancing the molecule's bioactivity and selectivity.
One of the most intriguing aspects of this compound is its role in medicinal chemistry. The carbaldehyde group at position 4 of the pyrazole ring serves as a reactive site for further chemical modifications. This feature has been exploited in the synthesis of bioisosteres and prodrugs, which are designed to improve pharmacokinetic profiles and reduce toxicity. For instance, recent research has demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anticancer activities, making them promising candidates for preclinical testing.
In addition to its therapeutic potential, 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde has also found applications in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in the development of novel catalysts for organic transformations. These catalysts have shown exceptional efficiency in asymmetric synthesis and cross-coupling reactions, which are critical for the production of fine chemicals and pharmaceutical intermediates.
The synthesis of this compound involves a multi-step process that combines principles from both classical organic chemistry and modern catalytic methods. Key steps include the formation of the pyrazole ring through cyclization reactions and the subsequent introduction of functional groups via electrophilic substitution or nucleophilic addition. The use of environmentally friendly reagents and conditions has become a focus in recent synthetic strategies, aligning with the growing demand for sustainable chemical processes.
From an analytical standpoint, 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These studies have provided detailed insights into its molecular structure and stability under various conditions. Furthermore, computational modeling approaches have been employed to predict its interactions with biological targets and assess its pharmacokinetic properties.
Looking ahead, the continued exploration of 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is expected to yield further breakthroughs in both academic research and industrial applications. Its unique combination of structural features and functional groups positions it as a valuable tool for addressing some of the most pressing challenges in modern science.
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